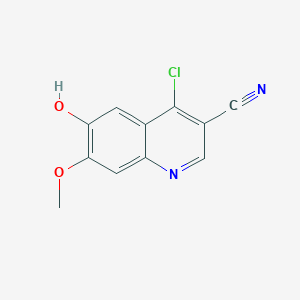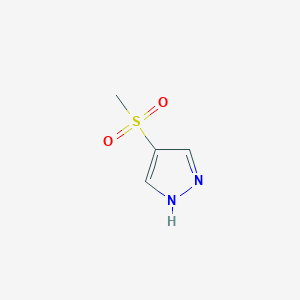
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one
Übersicht
Beschreibung
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one: is an organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic aromatic compounds that contain a benzene ring fused to a pyrazine ring This specific compound is characterized by the presence of a propyl group at the first position and a carbonyl group at the second position of the dihydroquinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with a suitable carbonyl compound, such as propionaldehyde, under acidic or basic conditions. The reaction typically proceeds as follows:
-
Condensation Reaction
Reactants: 1,2-diaminobenzene and propionaldehyde.
Conditions: Acidic or basic catalyst, solvent (e.g., ethanol or methanol), and reflux.
Product: this compound.
-
Cyclization Reaction
Reactants: Intermediate formed from the condensation reaction.
Conditions: Heating under reflux.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Aqueous or organic solvent, controlled temperature.
Products: Oxidized derivatives of the quinoxaline ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Solvent (e.g., ethanol or tetrahydrofuran), ambient or elevated temperature.
Products: Reduced derivatives of the quinoxaline ring.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Solvent (e.g., dichloromethane or acetonitrile), catalyst (e.g., Lewis acids).
Products: Substituted quinoxaline derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane, acetonitrile.
Catalysts: Acidic or basic catalysts, Lewis acids.
Wissenschaftliche Forschungsanwendungen
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
-
Medicinal Chemistry
- Potential use as a pharmacophore in the design of new drugs.
- Investigation of its biological activity against various diseases.
-
Materials Science
- Use as a building block in the synthesis of advanced materials.
- Exploration of its electronic and optical properties.
-
Biological Studies
- Study of its interactions with biological macromolecules.
- Evaluation of its potential as a biochemical probe.
-
Industrial Applications
- Use in the synthesis of specialty chemicals.
- Potential applications in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 1-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
-
Binding to Enzymes
- Inhibition or activation of enzyme activity.
- Modulation of metabolic pathways.
-
Interaction with Receptors
- Binding to cellular receptors.
- Alteration of signal transduction pathways.
-
Modulation of Gene Expression
- Influence on transcription factors.
- Regulation of gene expression levels.
Vergleich Mit ähnlichen Verbindungen
1-Propyl-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds in the quinoxaline family:
-
1-Methyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with a methyl group instead of a propyl group.
- Differences in physical and chemical properties.
-
1-Ethyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with an ethyl group instead of a propyl group.
- Variations in reactivity and applications.
-
1-Butyl-3,4-dihydroquinoxalin-2(1H)-one
- Similar structure with a butyl group instead of a propyl group.
- Unique properties and potential uses.
Eigenschaften
IUPAC Name |
1-propyl-3,4-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-8-11(13)14/h3-6,12H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMNRZXHTWNKAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(chloromethyl)-1H-thieno[3,4-d]imidazole](/img/structure/B1648263.png)










